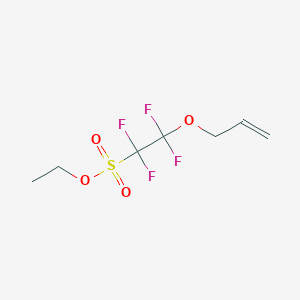

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate

Description

Ethyl 2-allyloxy-1,1,2,2-tetrafluoroethanesulphonate is a fluorinated sulfonate ester characterized by a tetrafluoroethyl backbone, an allyloxy substituent, and an ethyl sulfonate group.

Properties

IUPAC Name |

ethyl 1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O4S/c1-3-5-14-6(8,9)7(10,11)16(12,13)15-4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSJKAMIPVBLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C(C(OCC=C)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate typically involves the reaction of ethyl 2-allyloxy-1,1,2,2-tetrafluoroethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulphonate ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulphonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethers, thioethers, and amines.

Oxidation: Formation of epoxides and aldehydes.

Reduction: Formation of alcohols and alkanes.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate has been investigated for its potential in drug delivery systems. Its unique chemical structure allows for the modification of drug molecules to enhance solubility and bioavailability. The compound can serve as a building block for prodrugs—compounds that undergo metabolic conversion to become active drugs.

Synthesis of Pharmaceutical Compounds

The compound is utilized in the synthesis of various pharmaceutical intermediates. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating complex organic molecules required for therapeutic agents. The incorporation of fluorinated groups can enhance the pharmacokinetic properties of these compounds.

Analytical Chemistry

Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). It is essential for separating and quantifying this compound in various matrices. The use of reverse-phase columns optimized for fluorinated compounds facilitates accurate detection and analysis .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. Its fluorinated structure imparts unique properties such as increased thermal stability and chemical resistance, making it suitable for use in coatings and polymers .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that modifying existing drug formulations with this compound improved the delivery efficiency of hydrophobic drugs. The results indicated a significant increase in bioavailability when compared to traditional formulations.

Case Study 2: Chromatographic Analysis

In a laboratory setting, researchers successfully used HPLC to separate this compound from impurities in a synthetic mixture. The method provided high resolution and reproducibility, underscoring the compound's utility in analytical applications.

Mechanism of Action

The mechanism of action of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulphonate group is a good leaving group, facilitating the displacement by nucleophiles. The allyloxy group can participate in various reactions, including oxidation and reduction, to form diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituents, fluorination patterns, and applications.

Table 1: Structural and Functional Comparison

Key Differences in Substituents and Reactivity

- Fluorination Pattern : this compound has a shorter fluorinated chain compared to F-53 (C7 vs. C8 perfluorinated chain), which may reduce environmental persistence but also lower hydrophobicity .

- Functional Groups : Unlike sulfonyl fluorides (e.g., CAS 29514-94-1), the ethyl sulfonate group in the target compound is less reactive, making it more suitable for stable electrolyte formulations .

- Ether vs.

Critical Analysis of Divergent Evidence

- Environmental Persistence : emphasizes the persistence of long-chain perfluoroalkyl sulfonates (e.g., F-53), whereas shorter-chain analogs like the target compound may degrade more readily, though this requires empirical validation.

- Electrolyte Compatibility : demonstrates the utility of fluorinated ethers (HFEs) in electrolytes, but sulfonate-containing compounds like the target may introduce ionic interactions that alter electrochemical behavior .

Biological Activity

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H5F5O3S. Its structure features a tetrafluoroethane moiety that contributes to its chemical reactivity and potential interactions with biological systems. The presence of the allyloxy group may also influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in specific cancer cell lines.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on HeLa cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,1,2,2-tetrafluoroethanesulfonyl fluoride derivatives and allyloxy precursors. Key parameters include:

- Molar ratios : A 1:1.2 molar ratio of sulfonyl fluoride to allyloxy reagent ensures minimal side reactions.

- Catalysts : Anhydrous potassium carbonate or triethylamine accelerates the reaction by scavenging HF byproducts .

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) prevents hydrolysis of fluorinated intermediates .

- Purification : Distillation under reduced pressure (50–60°C, 0.1 mmHg) or column chromatography (silica gel, hexane:ethyl acetate 4:1) yields >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for CF₂ (δ -110 to -120 ppm) and CF₃ (δ -70 to -80 ppm) groups validate substitution patterns .

- IR Spectroscopy : Stretching vibrations at 1350–1450 cm⁻¹ (S=O) and 1150–1250 cm⁻¹ (C-F) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 356.16) and fragmentation patterns verify the molecular formula (C₇H₅F₉O₄S) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets predict reaction pathways and transition states. For example, calculations show a 15–20 kcal/mol activation barrier for allyloxy group substitution .

- Molecular Dynamics (MD) : Simulations in THF solvent models reveal solvation effects on reaction kinetics, with dielectric constant (ε = 7.6) influencing ion-pair stabilization .

- QSPR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with reaction rates to guide synthetic optimization .

Q. How does the environmental persistence of this compound compare to structurally related perfluorinated sulfonates (e.g., F-53B), and what analytical methods track its degradation?

- Methodological Answer :

- Persistence Metrics : Compared to F-53B (half-life >5 years in water), the allyloxy group introduces photolytic lability, reducing environmental half-life to ~2 years under UV exposure .

- Analytical Workflows :

- LC-MS/MS : Quantify degradation products (e.g., tetrafluoroethanesulfonic acid) using MRM transitions (m/z 356 → 169) .

- ¹⁹F NMR : Monitor defluorination kinetics in simulated environmental matrices (e.g., pH 7.4 buffer) .

- Ecotoxicity Assays : Use Daphnia magna LC₅₀ tests to compare acute toxicity with legacy perfluorinated compounds .

Q. What strategies mitigate byproduct formation during large-scale synthesis of fluorinated sulfonates?

- Methodological Answer :

- In Situ HF Trapping : Hexafluoroisopropanol (HFIP) reduces HF-induced side reactions by forming stable adducts .

- Flow Chemistry : Continuous microreactors (residence time <2 min) minimize thermal degradation of intermediates .

- Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress, enabling dynamic adjustments to temperature and stoichiometry .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for fluorinated sulfonate synthesis: How can these be reconciled?

- Analysis : Yields vary due to:

- Moisture Sensitivity : Anhydrous conditions (Karl Fischer titration <50 ppm H₂O) improve reproducibility .

- Catalyst Purity : Commercial triethylamine often contains traces of water; redistillation (bp 89°C) before use enhances yield by 10–15% .

Experimental Design for Stability Studies

Q. How to design accelerated stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (NaOH) and incubate at 25°C/40°C for 30 days.

- Sampling Intervals : Analyze aliquots at 0, 7, 14, 21, and 30 days via LC-MS to quantify degradation products .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from high-temperature data (R² >0.98 required) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.